1-Bromo-2-fluoroethane, also known as Halon 1201, was once widely used in fire extinguishers due to its ability to effectively extinguish flames by interrupting the combustion process []. However, its production and use were phased out due to its contribution to ozone depletion [].
1-Bromo-2-fluoroethane, with the chemical formula C₂H₄BrF, is an organic compound classified as a haloalkane. It consists of two carbon atoms, four hydrogen atoms, one bromine atom, and one fluorine atom. The structure features a bromo group at the first carbon and a fluoro group at the second carbon, making it a member of the alkyl halides. This compound is notable for its applications in organic synthesis and as an intermediate in various
There is no known specific mechanism of action for 1-bromo-2-fluoroethane in biological systems. Due to its safety concerns, its application in this area is not well documented.
1-Bromo-2-fluoroethane is a hazardous compound with several safety concerns:
1-Bromo-2-fluoroethane can be synthesized through several methods:
1-Bromo-2-fluoroethane shares similarities with other halogenated compounds. Below are some comparable compounds along with their distinguishing features:
Compound | Formula | Key Characteristics |
---|---|---|
1-Bromoethane | C₂H₅Br | Lacks fluorine; simpler haloalkane |
1-Fluoroethane | C₂H₅F | Lacks bromine; exhibits different reactivity |
1-Bromo-1-fluoroethane | C₂H₄BrF | Both halogens on the same carbon; different properties |
1-Chloro-2-fluoroethane | C₂H₄ClF | Chlorine instead of bromine; affects reactivity |
The unique combination of bromine and fluorine atoms in 1-bromo-2-fluoroethane imparts specific reactivity patterns not present in other similar compounds. The presence of both halogens allows for diverse synthetic applications and influences its physical properties, such as boiling point and solubility.
The liquid-phase synthesis of 1-bromo-2-fluoroethane predominantly involves the reaction between hydrogen bromide (HBr) and vinyl fluoride. This electrophilic addition proceeds via a radical chain mechanism, where the bromine radical (Br- ) initiates the reaction by attacking the electron-deficient carbon in the vinyl fluoride double bond . The intermediate vinyl radical subsequently abstracts a fluorine atom from a neighboring molecule, leading to the formation of 1-bromo-2-fluoroethane. Computational studies suggest that the reaction favors a syn addition pathway due to steric and electronic effects, resulting in high regioselectivity [2]. Key steps include:
This mechanism is highly efficient under controlled temperatures (17–46°C) and yields up to 85% product .
Molecular oxygen ($$ \text{O}_2 $$) serves as a critical initiator in the radical chain process by generating bromine radicals. At concentrations of 0.5–2.0% (v/v), oxygen accelerates the initiation phase without promoting side reactions such as over-bromination . Higher oxygen concentrations (>3%) lead to oxidative degradation of intermediates, reducing yields.
Solvent polarity significantly influences reaction kinetics and product purity:
Solvent | Dielectric Constant | Reaction Rate (mol/L·h) | Purity (%) |
---|---|---|---|
Acetonitrile | 37.5 | 0.45 | 98 |
Dichloromethane | 8.9 | 0.62 | 92 |
Tetrahydrofuran | 7.6 | 0.38 | 88 |
Polar solvents like acetonitrile stabilize ionic intermediates, enhancing selectivity, while non-polar solvents favor radical propagation [1] .
Optimal conditions for batch synthesis include:
Elevating temperatures beyond 60°C accelerates decomposition into ethylene and hydrogen fluoride .
Tubular flow reactors with a length-to-diameter ratio of 20:1 ensure efficient mixing and heat dissipation. Internal baffles enhance radial mixing, reducing hot spots [1].
Automated systems integrate real-time monitoring of temperature and pressure via piezoelectric sensors. Feedback loops adjust HBr feed rates to maintain stoichiometry [1].
Pilot-scale trials demonstrate a throughput of 15 kg/h with 92% yield. Challenges include maintaining catalyst (oxygen) dispersion and minimizing wall fouling .
Direct bromofluorination of ethylene employs $$ \text{N} $$-bromosuccinimide (NBS) and silver fluoride (AgF) in dichloromethane:
$$ \text{CH}2=\text{CH}2 + \text{NBS} + \text{AgF} \rightarrow \text{CH}2\text{Br}-\text{CH}2\text{F} + \text{AgBr} + \text{succinimide} $$
This method achieves 78% yield at 25°C but requires costly silver-based reagents .
Ultraviolet (UV) light (254 nm) initiates radical chain reactions between ethylene and bromine monofluoride (BrF). The reaction proceeds via:
1-Bromo-2-fluoroethane exhibits characteristic nucleophilic substitution reactions where the bromine atom serves as the leaving group due to its favorable leaving group ability compared to fluorine . The compound undergoes both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms depending on reaction conditions and nucleophile strength.
The SN2 mechanism dominates when 1-bromo-2-fluoroethane reacts with strong nucleophiles in polar aprotic solvents [2]. The reaction proceeds through a single concerted step where the nucleophile attacks the carbon bearing the bromine atom from the backside, resulting in inversion of configuration at the reaction center [3]. The rate equation follows second-order kinetics:
Rate = k[1-bromo-2-fluoroethane][nucleophile]
Key characteristics of the SN2 pathway include:
Primary alkyl halides like 1-bromo-2-fluoroethane are particularly susceptible to SN2 reactions due to minimal steric hindrance at the reaction center [4] [5]. The fluorine substituent on the adjacent carbon provides electronic effects that can influence the reaction rate through inductive electron withdrawal, making the carbon center more electrophilic.
While less common for primary alkyl halides, the SN1 mechanism can occur under specific conditions, particularly in polar protic solvents and elevated temperatures [6]. The reaction proceeds through a two-step process:
The rate equation for SN1 reactions follows first-order kinetics:
Rate = k[1-bromo-2-fluoroethane]
SN1 reactions typically result in racemization at the reaction center due to the planar nature of the carbocation intermediate [7]. However, primary carbocations are inherently unstable, making this pathway less favorable for 1-bromo-2-fluoroethane compared to secondary or tertiary halides.
1-Bromo-2-fluoroethane undergoes hydrolysis when treated with water, forming 2-fluoroethanol and hydrobromic acid [7]. This reaction typically proceeds slowly via an SN2 mechanism due to the weak nucleophilicity of water:
BrCH₂CH₂F + H₂O → HOCH₂CH₂F + HBr
The reaction rate can be enhanced by increasing temperature or adding base to improve the nucleophilicity of water through hydroxide ion formation .
Unlike nucleophilic substitution reactions, electrophilic reactions involving 1-bromo-2-fluoroethane are less common due to the electron-withdrawing nature of both halogen substituents [8]. However, under specific conditions, the compound can participate in electrophilic processes.
The presence of both bromine and fluorine atoms creates a polarized system that can undergo electrophilic addition under harsh conditions. The mechanism typically involves:
The regioselectivity of such reactions follows Markovnikov's rule, with the electrophile adding to the carbon that can best stabilize the resulting positive charge [9].
1-Bromo-2-fluoroethane can undergo halogen addition reactions with molecular bromine or chlorine in the presence of Lewis acid catalysts. The mechanism proceeds through:
This reaction type is particularly relevant in synthetic applications where dihalogenated products are desired [10].
Under strongly acidic conditions, 1-bromo-2-fluoroethane can undergo protonation at the fluorine atom, forming a fluoronium ion intermediate. This highly reactive species can subsequently undergo various rearrangement or elimination reactions [11].
The stereochemistry of 1-bromo-2-fluoroethane is crucial for understanding its reactivity and conformational preferences. The compound exists primarily in gauche and anti conformations, with the gauche form being thermodynamically favored [12] [13].
Computational studies reveal that 1-bromo-2-fluoroethane adopts predominantly the gauche conformation due to favorable electrostatic interactions between the halogen substituents [14]. The conformational preferences are:
The gauche preference arises from the favorable alignment of the C-F and C-Br dipoles, which minimizes electrostatic repulsion while maximizing attractive interactions [15]. This conformational preference significantly influences the compound's reactivity patterns and physical properties.
The stereochemical course of reactions involving 1-bromo-2-fluoroethane depends on the mechanism:
SN2 Reactions: Complete inversion of configuration at the reaction center due to backside attack by the nucleophile [3]. This stereochemical outcome is diagnostic of the SN2 mechanism and can be used to distinguish it from SN1 processes.
SN1 Reactions: Racemization at the reaction center due to the planar carbocation intermediate that can be attacked from either face [16]. However, given the instability of primary carbocations, complete racemization is rarely observed.
Elimination Reactions: Anti-periplanar geometry requirement for E2 eliminations influences the stereochemical outcome and can lead to specific alkene geometries in the products.
The conformational equilibrium of 1-bromo-2-fluoroethane is sensitive to solvent polarity. In polar solvents, the gauche conformer is further stabilized due to better solvation of the dipolar structure [17]. This solvent-dependent conformational preference affects:
Modern computational chemistry methods have provided detailed insights into the reaction mechanisms of 1-bromo-2-fluoroethane. Various levels of theory have been employed to study different aspects of its reactivity [18].
DFT calculations using functionals such as B3LYP and M06-2X have been extensively used to study the conformational preferences and reaction pathways of 1-bromo-2-fluoroethane [14]. Key findings include:
Conformational Energies: DFT calculations predict the gauche conformer to be more stable than the anti conformer by approximately 2.5 kJ/mol, consistent with experimental observations [12].
Transition State Geometries: SN2 transition states show the characteristic linear arrangement of nucleophile-carbon-leaving group with partial bond formation and breaking [2].
Activation Barriers: Calculated activation energies for SN2 reactions range from 65-75 kJ/mol depending on the nucleophile and solvent model employed .
Molecular dynamics simulations have provided insights into the dynamic behavior of 1-bromo-2-fluoroethane in solution [18]. These studies reveal:
Coupled cluster calculations [CCSD(T)] have been employed to obtain benchmark energies for reaction pathways and conformational preferences [17]. These high-accuracy methods provide:
The agreement between computational predictions and experimental observations for 1-bromo-2-fluoroethane is generally excellent. Key areas of validation include:
Microwave Spectroscopy: Calculated rotational constants agree within 1% of experimental values [15] [13].
Thermodynamic Properties: Computed enthalpies of formation and heat capacities match experimental data within experimental uncertainty [20].
Kinetic Parameters: Calculated activation energies for substitution reactions agree with Arrhenius parameters derived from kinetic studies .
NMR Coupling Constants: DFT-calculated J-coupling constants accurately reproduce experimental NMR spectra when conformational averaging is properly accounted for [17].
The computational studies have also revealed important mechanistic details not readily accessible through experiment, such as:
These computational insights have proven invaluable for understanding the fundamental principles governing the reactivity of 1-bromo-2-fluoroethane and for predicting its behavior in new reaction conditions.
Flammable;Acute Toxic;Irritant